VU534

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VU534 is a chemical compound known for its role as an activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This enzyme hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) into N-acyl ethanolamines (NAEs) and phosphatidic acid .

Wirkmechanismus

Target of Action

VU534 primarily targets N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . NAPE-PLD is an enzyme that hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) into N-acyl ethanolamines (NAEs) and phosphatidic acid . This compound also inhibits soluble epoxide hydrolase (sEH) and weakly inhibits fatty acid amide hydrolase (FAAH) .

Mode of Action

This compound acts as an activator of NAPE-PLD . It increases NAPE-PLD activity in cell-free assays . The compound also inhibits sEH and FAAH, albeit to a lesser extent .

Biochemical Pathways

The activation of NAPE-PLD by this compound leads to the hydrolysis of NAPEs into NAEs and phosphatidic acid . This process plays a crucial role in the production of bioactive lipids, which are involved in various physiological processes, including inflammation and pain sensation.

Pharmacokinetics

The compound is soluble in dmso , suggesting it may have good bioavailability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of VU534 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Reaktionstypen: VU534 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

VU534 wurde umfassend für seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: Als Werkzeugverbindung zur Untersuchung der Aktivierung und Hemmung von Enzymen verwendet.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und biochemischer Forschungswerkzeuge.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es NAPE-PLD aktiviert, das NAPEs zu NAEs und Phosphatidsäure hydrolysiert. Diese Aktivierung verstärkt die Efferocytose durch Makrophagen, ein Prozess, der für die Beseitigung toter Zellen und die Aufrechterhaltung der Gewebshomeostase entscheidend ist . Die beteiligten molekularen Zielstrukturen umfassen das NAPE-PLD-Enzym und verwandte Signalwege .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist einzigartig in seiner Fähigkeit, NAPE-PLD selektiv zu aktivieren, was zu einer verstärkten Efferocytose und potenziellen therapeutischen Anwendungen bei kardiometabolischen Erkrankungen führt. Seine doppelte Hemmung von Fettsäureamid-Hydrolase und löslicher Epoxid-Hydrolase unterscheidet es außerdem von anderen ähnlichen Verbindungen .

Vergleich Mit ähnlichen Verbindungen

VU533: Another activator of NAPE-PLD with similar properties but different potency and efficacy.

Bithionol: An inhibitor of NAPE-PLD used to study the opposite effects of enzyme inhibition.

Uniqueness of VU534: this compound is unique in its ability to selectively activate NAPE-PLD, leading to enhanced efferocytosis and potential therapeutic applications in cardiometabolic diseases. Its dual inhibition of fatty acid amide hydrolase and soluble epoxide hydrolase further distinguishes it from other similar compounds .

Eigenschaften

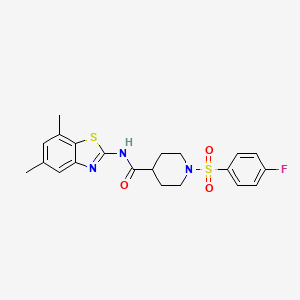

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S2/c1-13-11-14(2)19-18(12-13)23-21(29-19)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHUIVPGYWWIQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-2-yl)pentane-1-sulfonamido](/img/structure/B2761975.png)

![N'-(5-chloro-2-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2761978.png)

![2-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2761983.png)

![1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2761984.png)

![3-Methyl-1-[(oxolan-2-yl)methyl]-3-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}urea](/img/structure/B2761988.png)

![N-(3-chlorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2761989.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide](/img/structure/B2761991.png)

![2-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2761992.png)